hH3R vs. hH4R Functional Selectivity: Imbutamine vs. 5-Methylimbutamine in [35S]GTPγS Binding Assays
Imbutamine exhibits potent dual agonism at human H3R and H4R with EC50 values of 3 nM (hH3R) and 66 nM (hH4R) in [35S]GTPγS functional assays using Sf9 insect cell membranes expressing the respective human receptors, producing a 22-fold selectivity favoring H3R activation [1]. In stark contrast, the closest structural analog, 5-methylimbutamine—differing only by a single methyl group at the imidazole 5-position—shows reversed selectivity: hH4R EC50 = 59 nM (equipotent to imbutamine) and hH3R EC50 = 980 nM, yielding a 16-fold preference for H4R [1]. The quantitative selectivity inversion (from 22-fold H3R-selective to 16-fold H4R-selective) is reproducible within the same experimental system and demonstrates that minor structural modifications completely rewire receptor preference.
| Evidence Dimension | Functional agonist potency (EC50) at human H3R and H4R |
|---|---|
| Target Compound Data | H3R EC50 = 3 nM, H4R EC50 = 66 nM |
| Comparator Or Baseline | 5-Methylimbutamine: H3R EC50 = 980 nM, H4R EC50 = 59 nM |
| Quantified Difference | Imbutamine shows 327-fold higher H3R potency (3 nM vs 980 nM) while maintaining equipotency at H4R. |
| Conditions | [35S]GTPγS binding using Sf9 membranes expressing recombinant human H3R or H4R (Geyer et al., 2014, Arch Pharm 347:77-88) |
Why This Matters
Researchers requiring a tool compound that selectively activates H3R over H4R must choose imbutamine; 5-methylimbutamine will produce the opposite pharmacological profile and confound target identification.
- [1] Geyer R, Kaske M, Baumeister P, Buschauer A. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands. Arch Pharm (Weinheim). 2014;347(2):77-88. doi:10.1002/ardp.201300316. PMID: 24493592. View Source
